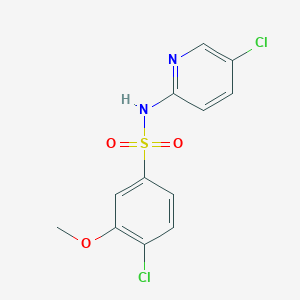![molecular formula C20H21N3O2S B2370990 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole CAS No. 1251545-56-8](/img/structure/B2370990.png)
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in the neuronal signaling pathway . They are involved in various physiological functions, including motor control, cognition, and reward.
Mode of Action
This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors . By stimulating these receptors, it mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
Upon activation of the dopamine receptors, this compound triggers a series of biochemical reactions within the neuronal signaling pathway . The exact downstream effects can vary depending on the specific type of cell and the intracellular machinery.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption, indicating that it can be effectively absorbed when administered orally . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. The compound is known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2D6 . These enzymes are involved in drug metabolism, and their inhibition could affect the compound’s clearance from the body. The compound’s half-life ranges from 1.7 to 6.9 hours .
Result of Action
The activation of dopamine receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown interactions with various enzymes and proteins
Cellular Effects
Related compounds have shown potent growth inhibition properties against various human cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-2-4-18-19(14)21-20(26-18)23-9-7-22(8-10-23)12-15-5-6-16-17(11-15)25-13-24-16/h2-6,11H,7-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNOGGFBXDZBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)
![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)
![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2370920.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2370925.png)


![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2370930.png)
